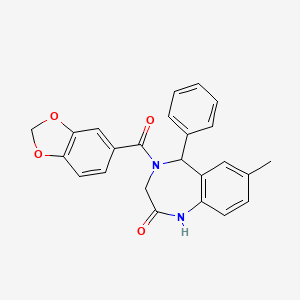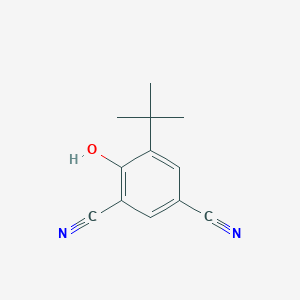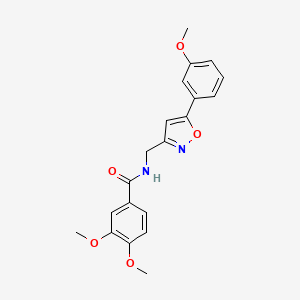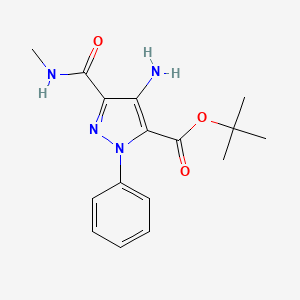![molecular formula C23H24N4O3 B2590278 6-(3,5-dimethoxybenzyl)-4-isopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one CAS No. 946253-52-7](/img/structure/B2590278.png)
6-(3,5-dimethoxybenzyl)-4-isopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “6-(3,5-dimethoxybenzyl)-4-isopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one” is a type of pyrazolo[3,4-d]pyridazinone . Pyrazolo[3,4-d]pyridazinones are heterocycles that have shown a wide range of pharmacological activities . They are potentially useful as peripheral vasodilators .
Synthesis Analysis
The synthesis of pyrazolo[3,4-d]pyridazinones involves several steps, and the structure-activity relationship studies have demonstrated the essential role played by the benzyl group at position-6 of the pyrazolopyridazine system . Other types of pyridazinones fused with five and six-membered heterocycles (pyrrole, isoxazole, pyridine, and dihydropyridine), as well as some open models, were prepared and evaluated .科学的研究の応用
Oncology Research
This compound may exhibit cytotoxic properties against cancer cells. Its ability to interfere with cellular signaling pathways could make it a candidate for anti-cancer drug development. Studies on similar pyrazolopyridine derivatives have shown potential in targeting various cancer cell lines .
Neurological Disorders
Derivatives of pyrazolopyridine have been explored for their neuroprotective effects. This particular compound could be researched for its efficacy in protecting neuronal cells against oxidative stress and apoptosis, which are common pathways involved in neurodegenerative diseases .
Cardiovascular Therapeutics
The structural analogs of this compound have been investigated for their vasodilatory effects. Research could be conducted to assess its potential as a therapeutic agent in treating hypertension and preventing cardiovascular diseases by modulating blood vessel dilation .
Anti-Inflammatory Applications
Due to the presence of the pyrazolopyridine moiety, this compound might possess anti-inflammatory properties. It could be studied for its effectiveness in reducing inflammation in various chronic conditions, such as arthritis or inflammatory bowel disease .
Antimicrobial Activity
Compounds with similar structures have demonstrated antimicrobial activity. This compound could be analyzed for its potential to inhibit the growth of bacteria or fungi, contributing to the development of new antibiotics or antifungal agents .
Metabolic Disorders
Research could explore the use of this compound in metabolic disorders. Its influence on enzymes or receptors involved in metabolism might make it a valuable tool in understanding and treating conditions like diabetes or obesity .
Material Science
The unique structure of this compound could be utilized in material science, particularly in the synthesis of organic semiconductors or as a building block for complex molecular architectures .
Analytical Chemistry
As a reagent, this compound could be used in analytical chemistry for the detection of specific ions or molecules. Its reactivity and binding properties might allow for the development of novel sensors or assays .
Each of these applications would require extensive research and validation through experimental studies. The compound’s versatility in various scientific fields highlights its potential as a significant contributor to future research and development. The references provided offer a starting point for further exploration into the compound’s capabilities and uses .
特性
IUPAC Name |
6-[(3,5-dimethoxyphenyl)methyl]-1-phenyl-4-propan-2-ylpyrazolo[3,4-d]pyridazin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O3/c1-15(2)21-20-13-24-27(17-8-6-5-7-9-17)22(20)23(28)26(25-21)14-16-10-18(29-3)12-19(11-16)30-4/h5-13,15H,14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNPWWIXCMJKHDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN(C(=O)C2=C1C=NN2C3=CC=CC=C3)CC4=CC(=CC(=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3,5-dimethoxybenzyl)-4-isopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B2590196.png)
![8-((4-Fluorophenyl)sulfonyl)-4-((4-methoxyphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2590198.png)
![Ethyl 2-[[4-(2,5-dimethoxyphenyl)-5-[(thiophene-2-carbonylamino)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2590199.png)


![(1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone](/img/structure/B2590204.png)

![2-[4-(trifluoromethoxy)phenyl]-1,3-thiazolidine-4-carboxylic Acid](/img/structure/B2590206.png)


![9-(2-methoxyethyl)-3-(4-methoxyphenyl)-2-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2590213.png)


